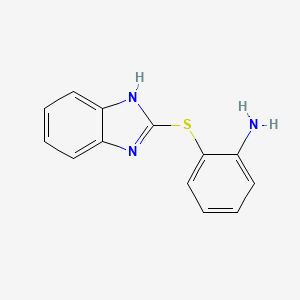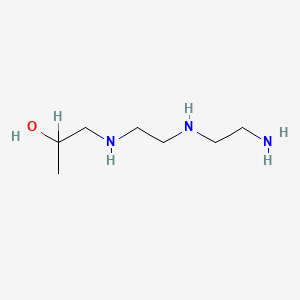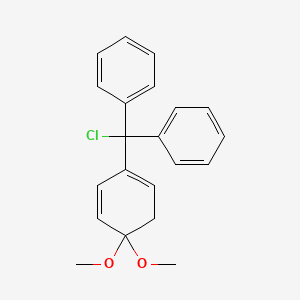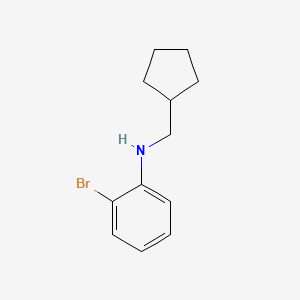
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride: is a chemical compound with the molecular formula C11H7ClN2O4 and a molecular weight of 266.64 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the reaction of 1-methyl-6-nitroindole with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and maintaining stringent safety protocols due to the reactive nature of oxalyl chloride.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines or alcohols can react with the acyl chloride group in the presence of a base like pyridine.
Major Products Formed:
Substitution Reactions: Products include amides or esters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amino derivative.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Indole Derivatives: This compound is used as an intermediate in the synthesis of various indole derivatives, which are important in medicinal chemistry.
Biology and Medicine:
Pharmacological Studies: Indole derivatives, including those synthesized from 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride, have shown potential in the treatment of cancer, microbial infections, and other disorders.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride is primarily related to its ability to act as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction, leading to the formation of amino derivatives that can interact with biological targets .
Comparación Con Compuestos Similares
1-Methyl-6-nitroindole: Similar structure but lacks the acyl chloride group.
1-Methylindole-3-acetyl chloride: Similar structure but lacks the nitro group.
Uniqueness:
Propiedades
Fórmula molecular |
C11H7ClN2O4 |
|---|---|
Peso molecular |
266.64 g/mol |
Nombre IUPAC |
2-(1-methyl-6-nitroindol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C11H7ClN2O4/c1-13-5-8(10(15)11(12)16)7-3-2-6(14(17)18)4-9(7)13/h2-5H,1H3 |
Clave InChI |
VTERTDXYBJGLGB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)










![3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)

